(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid
CAS No.:
Cat. No.: VC17363612
Molecular Formula: C29H25NO4
Molecular Weight: 451.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H25NO4 |
|---|---|
| Molecular Weight | 451.5 g/mol |
| IUPAC Name | (2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-naphthalen-1-ylpropanoic acid |
| Standard InChI | InChI=1S/C29H25NO4/c31-28(32)21(16-20-10-7-9-19-8-1-2-11-22(19)20)17-30-29(33)34-18-27-25-14-5-3-12-23(25)24-13-4-6-15-26(24)27/h1-15,21,27H,16-18H2,(H,30,33)(H,31,32)/t21-/m1/s1 |
| Standard InChI Key | RAPMNQVPJSSLIN-OAQYLSRUSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C=CC=C2C[C@H](CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Introduction
Molecular Information
The compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids, widely used in peptide synthesis. Below are its key molecular properties:
| Property | Details |
|---|---|
| Molecular Formula | C29H25NO4 |
| Molecular Weight | 451.52 g/mol |
| CAS Number | Not explicitly listed in sources |
| Stereochemistry | R-enantiomer |
The compound includes an Fmoc group, a naphthalen-1-ylmethyl side chain, and a chiral center at the α-carbon.
Functional Groups
The molecule contains:
-
A fluorenylmethyloxycarbonyl (Fmoc) protecting group.
-
A carboxylic acid (-COOH) group.
-
An amine group (-NH-) linked to the Fmoc moiety.
-
A naphthalene ring as part of the side chain.
Stereochemistry
The compound is chiral, with the R-enantiomer configuration at the α-carbon. This stereochemistry is significant for its application in asymmetric synthesis and biological activity.
Peptide Synthesis
The Fmoc group is a standard protecting group used in solid-phase peptide synthesis (SPPS). The compound serves as an intermediate for synthesizing peptides with naphthalenic side chains, which can enhance hydrophobic interactions in protein structures.
Pharmaceutical Research
Due to its structural complexity, this compound is explored in drug design, particularly for developing enzyme inhibitors or receptor modulators.
Synthesis
The synthesis typically involves:
-
Starting with an Fmoc-protected amino acid derivative.
-
Introducing the naphthalenic side chain through alkylation or similar reactions.
-
Purification using chromatographic techniques to isolate the R-enantiomer.
Related Compounds
Several derivatives of this compound exist with modifications to the aromatic side chain or functional groups:
Analytical Data
Analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are used to confirm the structure and purity of this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume